8aH-carbazole
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Overview
Description
8aH-carbazole is a carbazole. It is a tautomer of a 4aH-carbazole, a 9H-carbazole, a 3H-carbazole and a 1H-carbazole.
Scientific Research Applications
Anticancer Potential
Carbazoles, including 8aH-carbazole derivatives, have shown promising anticancer properties. N-arylsulfonyl carbazoles, for instance, exhibit significant anticancer activities. A particular compound, 8h, demonstrated potent effects against Capan-2 cells by inducing apoptosis and cell cycle arrest, and also prevented tumor growth in xenograft models without apparent toxicity (You et al., 2018).
Antibacterial and Antimicrobial Activities
Carbazoles have been synthesized for their antibacterial properties. Dibromo and N-bromoacetyl derivatives of carbazole have been reported to exhibit excellent antibacterial activity (Selvam, Murugesan & Uthaikumar, 2019). Additionally, a range of carbazole derivatives showed potent inhibitory activities towards various bacterial strains, with some compounds displaying minimal cytotoxicity to human cell lines (Xue et al., 2021).
Neuroprotective and Anti-Oxidative Properties
Carbazoles have been found to have neuroprotective effects against oxidative stress. Certain N-substituted carbazole derivatives demonstrated neuroprotective activities in neuronal cells, potentially through anti-oxidative mechanisms. This suggests their potential application in treating central nervous system diseases like Alzheimer's (Zhu et al., 2013).
Photoelectric Material Applications
Carbazoles have applications in photoelectric materials. The structure characteristics and research history of carbazole indicate their use in fields like synthetic resin, photoelectric material, and medication (Xing-hu, 2013). Carbazole-based conjugated copolymers, for example, show potential for optoelectronic devices due to their multicolor emission and thin-film transistor properties (Michinobu et al., 2011).
Antioxidative Properties
Carbazoles extracted from Murraya koenigii leaves showed antioxidative properties, with several carbazole alkaloids demonstrating significant radical scavenging ability (Tachibana et al., 2003).
Properties
Molecular Formula |
C12H9N |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
8aH-carbazole |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,11H |
InChI Key |
RPQOUNREXIWOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C3C=CC=CC3=N2)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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